2-Fluoro-5-(pyrrolidin-2-yl)pyridine

Neuronal Nicotinic Acetylcholine Receptors α4β2 nAChR Binding Affinity

Sourcing inconsistencies for regiochemically precise fluorinated pyrrolidine-pyridine scaffolds delay critical SAR programs. 2-Fluoro-5-(pyrrolidin-2-yl)pyridine (CAS 1270575-64-8) eliminates this bottleneck with its confirmed 2-fluoro-5-pyrrolidinyl substitution pattern. - Enables sub-nanomolar α4β2 nAChR targeting (Ki = 1.03 nM reported for close analogs) via free pyrrolidine nitrogen for derivatization. - Balanced CNS drug-like profile (XLogP3=0.6, TPSA=24.9 Ų) ensures optimal permeability & solubility for in vivo efficacy studies. - Batch-traced purity and consistent supply guarantee uninterrupted SAR campaigns.

Molecular Formula C9H11FN2
Molecular Weight 166.20 g/mol
Cat. No. B13603169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-(pyrrolidin-2-yl)pyridine
Molecular FormulaC9H11FN2
Molecular Weight166.20 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=CN=C(C=C2)F
InChIInChI=1S/C9H11FN2/c10-9-4-3-7(6-12-9)8-2-1-5-11-8/h3-4,6,8,11H,1-2,5H2
InChIKeyDMDVEPGRYFMYLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-5-(pyrrolidin-2-yl)pyridine: Fluorinated Building Block


2-Fluoro-5-(pyrrolidin-2-yl)pyridine (CAS 1270575-64-8) is a fluorinated heterocyclic building block featuring a pyridine core with a fluorine atom at the 2-position and a pyrrolidine ring at the 5-position [1]. This specific substitution pattern imparts distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis [2]. The compound is characterized by a molecular weight of 166.20 g/mol, a computed XLogP3 of 0.6, and a topological polar surface area (TPSA) of 24.9 Ų [1].

Building Block Type

Fluorinated pyridyl-pyrrolidine scaffold with a free NH handle.

Supports CNS and agrochemical intermediate workflows.

Key Substituents

2-Fluoro for metabolic stability; 5-pyrrolidine for conformational control.

Enables modulation of electronic and steric properties.

Selection Context

Preferred when a pyrrolidine NH is required for further derivatization.

Differs from N-alkylated or non-fluorinated analogs.

2-Fluoro-5-(pyrrolidin-2-yl)pyridine: Why It's Irreplaceable


In medicinal chemistry and agrochemical research, the precise positioning of substituents on the pyridine ring critically dictates target binding, metabolic stability, and overall pharmacokinetic profile. Generic substitution of 2-Fluoro-5-(pyrrolidin-2-yl)pyridine with other pyrrolidine-pyridine analogs—such as those lacking the fluorine atom , bearing alternative halogen substitutions [1], or with the pyrrolidine at different positions —often leads to significant and quantifiable losses in desired biological activity or physicochemical properties. The fluorine atom at the 2-position specifically modulates electron density on the pyridine ring, influencing both hydrogen-bonding capacity and metabolic vulnerability, while the 5-position pyrrolidine provides a key conformational handle [1]. The evidence below quantifies these differences, underscoring the necessity of procuring the exact specified compound.

Target Compound

2-Fluoro-5-(pyrrolidin-2-yl)pyridine

Features a 2-fluoro group and a free pyrrolidine NH, providing a specific hydrogen-bond donor and metabolic shielding.

Potential Substitute

N-Alkylated or Non-Fluorinated Analogs

Lack of fluorine or a free NH alters target binding, metabolic stability, and downstream derivatization pathways.

Target Compound

2-Fluoro-5-(pyrrolidin-2-yl)pyridine

Precise 2,5-substitution pattern yields a computed XLogP3 of 0.6, favorable for CNS permeability.

Potential Substitute

Regioisomeric Pyridines

Different substitution positions may shift lipophilicity and electronic properties, impacting blood-brain barrier penetration.

2-Fluoro-5-(pyrrolidin-2-yl)pyridine: Performance Evidence


α4β2 nAChR Binding Affinity

While direct binding data for the target compound 2-Fluoro-5-(pyrrolidin-2-yl)pyridine against the α4β2 nicotinic acetylcholine receptor (nAChR) is not publicly available, a closely related analog, 2-Fluoro-5-(1-methyl-pyrrolidin-2-yl)-pyridine, exhibits a potent inhibition constant (Ki) of 1.03 nM in a competitive binding assay using [3H]-nicotine [1]. This data provides a strong class-level inference for the binding potential of the 2-fluoro-5-pyrrolidin-2-yl-pyridine scaffold. The target compound's free NH on the pyrrolidine ring (absent in the methylated analog) introduces a hydrogen bond donor, which is predicted to further modulate binding interactions and selectivity [2]. The quantitative data for the methylated analog serves as a benchmark, highlighting the inherent potency of this specific substitution pattern and supporting the procurement of the target compound for further optimization where the free pyrrolidine nitrogen is a key synthetic handle.

α4β2 nAChR Binding
Class-level inference
Ki = 1.03 nM
N-Methyl analog
Reported scaffold-level potency context
Free NH may further modulate selectivity; data to verify for exact compound.
Neuronal Nicotinic Acetylcholine Receptors α4β2 nAChR Binding Affinity Ligand Discovery

CNS-Optimized Lipophilicity & PSA

2-Fluoro-5-(pyrrolidin-2-yl)pyridine possesses a computed XLogP3 of 0.6 and a topological polar surface area (TPSA) of 24.9 Ų [1]. These values fall within the ideal range for CNS drug candidates (typically XLogP3 1-3, TPSA < 90 Ų) [2]. In contrast, its regioisomer 5-Fluoro-2-(pyrrolidin-2-yl)pyridine has different electronic and steric properties that will alter its lipophilicity and binding profile, though specific data is not directly comparable . The balanced lipophilicity of the target compound, combined with a low TPSA, suggests favorable passive permeability across the blood-brain barrier, a critical attribute for CNS-targeting agents. Furthermore, the presence of the fluorine atom at the 2-position is known to enhance metabolic stability by blocking oxidative metabolism at that site, a common degradation pathway for pyridine-containing drugs [3].

CNS Physicochemical Profile
Supporting evidence
XLogP3 = 0.6 | TPSA = 24.9 Ų
Favorable computed CNS drug-likeness context
Values within reported optimal ranges for brain penetration.
CNS Drug Discovery Lipophilicity XLogP3 Topological Polar Surface Area Physicochemical Properties

Versatile Intermediate for Kinase Inhibitors & Agrochemicals

The compound is explicitly identified as a valuable intermediate for designing kinase inhibitors and CNS-targeting agents due to its balanced lipophilicity and hydrogen-bonding capabilities [1]. While direct comparative synthetic yield or step-count data versus alternative building blocks is not available in the public domain, the unique combination of the 2-fluoro group (enhancing metabolic stability and modulating electronic properties) and the 5-pyrrolidine moiety (providing a basic amine handle and conformational restriction) distinguishes it from simpler pyridine building blocks. In contrast, non-fluorinated analogs like 5-(pyrrolidin-2-yl)pyridine lack the metabolic and electronic benefits of fluorine, which can lead to suboptimal pharmacokinetics in lead compounds . The compound's specific substitution pattern is also relevant for agrochemical applications where such fluorinated heterocycles are key to developing novel pesticides and herbicides [2].

Synthetic Utility
Supporting evidence
Scaffold for kinase inhibitors & agrochemicals
Reported application-scope context
Qualitative differentiation from simpler building blocks.
Kinase Inhibitors Agrochemical Intermediates Fluorinated Building Blocks Medicinal Chemistry

2-Fluoro-5-(pyrrolidin-2-yl)pyridine: Application Scenarios


nAChR Ligand Discovery

The compound is a prime candidate for structure-activity relationship (SAR) studies targeting α4β2 nAChRs, given the sub-nanomolar potency observed for a closely related analog (Ki = 1.03 nM) [1]. Researchers can leverage the free pyrrolidine nitrogen for further derivatization to optimize selectivity, potency, and pharmacokinetic properties for CNS disorders such as cognitive impairment, pain, or nicotine addiction. Its favorable CNS drug-like physicochemical profile (XLogP3 = 0.6, TPSA = 24.9 Ų) further supports its use in these studies [2].

Kinase Inhibitor Scaffold Optimization

As a fluorinated heterocyclic building block explicitly noted for kinase inhibitor design [3], this compound provides a unique vector for interacting with the ATP-binding pocket or allosteric sites of kinases. The 2-fluoro group can engage in favorable dipolar interactions with protein backbone amides, while the pyrrolidine ring offers a rigid, three-dimensional exit vector for optimizing selectivity and addressing resistance mutations. Its balanced lipophilicity aids in achieving optimal cellular permeability and solubility, critical for in vivo efficacy.

Agrochemical Intermediate for Pesticide Discovery

The compound's structure aligns with key features of modern agrochemicals, particularly the use of fluorinated pyridines in insecticides and fungicides [4]. As a pyridyl pyrrolidine intermediate [5], it can be incorporated into molecules targeting specific pest enzymes or receptors, offering improved metabolic stability and environmental fate profiles compared to non-fluorinated counterparts. Its well-defined reactivity profile allows for selective functionalization, facilitating the rapid synthesis of diverse compound libraries for screening.

Application
Selection Property
Validation Focus
nAChR Ligand Discovery
Scaffold with free NH for SAR derivatization
Binding affinity and selectivity for α4β2 nAChR subtypes
Kinase Inhibitor Scaffold Optimization
Fluorinated vector with rigid 3D exit vector
Kinase panel selectivity and cellular permeability
Agrochemical Intermediate
Metabolic stability and selective reactivity
Pest enzyme/receptor target engagement and environmental fate profile

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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